molecular formula C11H14N4 B1490377 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile CAS No. 2098022-61-6

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

Cat. No.: B1490377
CAS No.: 2098022-61-6
M. Wt: 202.26 g/mol
InChI Key: UMDFCJHWMQIFPJ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core fused with a tetrahydro-pyridine ring. Key structural attributes include:

  • Nitrile group at position 3: Enhances hydrogen-bonding capacity and may improve binding affinity in biological targets.

Properties

IUPAC Name

2-(cyclopropylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-5-11-9-6-13-4-3-10(9)14-15(11)7-8-1-2-8/h8,13H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDFCJHWMQIFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3CNCCC3=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is C12H14N4C_{12}H_{14}N_4, with a molecular weight of approximately 226.27 g/mol. The compound features a bicyclic structure that may facilitate interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄
Molecular Weight226.27 g/mol
CAS Number2098022-56-9
Purity≥95%

Synthesis

The synthesis of this compound typically involves cyclization reactions that integrate the cyclopropylmethyl group into the pyrazolo framework. Various synthetic routes have been explored to optimize yield and purity while adhering to green chemistry principles to minimize waste.

The mechanism by which pyrazolo compounds exert their biological effects often involves the inhibition of key protein kinases and modulation of signaling pathways associated with cell proliferation and survival. For example, pyrazolo derivatives have been reported to inhibit CDK2/cyclin E and Abl kinases . The presence of a cyano group in the structure may enhance binding affinity to these targets.

Case Studies

  • In Vitro Studies : In vitro assays have indicated that related pyrazolo compounds exhibit cytotoxicity in micromolar concentrations against various cancer cell lines . These findings warrant further investigation into the specific activity of 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile.
  • Molecular Docking Studies : Computational studies utilizing molecular docking have been employed to predict the binding interactions of this compound with various biological targets. These studies suggest favorable interactions that could lead to significant biological activity .

Comparison with Similar Compounds

Structural Analogues of Pyrazolo-Pyridine Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Properties/Applications Reference
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile Pyrazolo[4,3-c]pyridine Cyclopropylmethyl, nitrile N/A (hypothesized: kinase inhibition)
3-(5-Chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-... () Pyrazolo[4,3-c]pyridine Chloronaphthalene sulfonamido, hydroxyethyl Anticancer activity (kinase inhibition)
Methyl 2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate () Pyrazolo[4,3-c]pyridine Propargyl, methyl ester Molecular weight: 219.24 g/mol
PP-1, PP-2, PP-3 () Pyrazolo[3,4-b]pyridine Aryl, methyl, nitrile Corrosion inhibition in acidic media
Key Observations:

Core Structure Differences :

  • Pyrazolo[4,3-c]pyridine derivatives (target compound and ) exhibit a distinct ring fusion compared to pyrazolo[3,4-b]pyridines (). This alters substituent spatial orientation, impacting interactions with biological targets or materials .
  • The partially saturated pyridine ring in the target compound may enhance solubility relative to fully aromatic analogs.

Substituent Effects :

  • Cyclopropylmethyl vs. Propargyl () : Cyclopropylmethyl’s steric bulk may improve metabolic stability, whereas the propargyl group’s linearity could facilitate π-stacking interactions .
  • Nitrile vs. Ester () : The nitrile group’s polarity and hydrogen-bonding capacity contrast with the ester’s hydrophobicity, affecting solubility and target binding.

Functional Applications: Anticancer Activity (): The chloronaphthalene sulfonamido group in ’s compound suggests bulky substituents enhance kinase inhibition, a property the target compound may share due to its rigid core .

Physicochemical and Computational Data

  • Molecular Weight : The propargyl-substituted analog () has a molecular weight of 219.24 g/mol, while the target compound’s cyclopropylmethyl group likely increases this value slightly .
  • Hydrogen Bonding : The nitrile group in the target compound and the hydroxyethyl group in ’s derivative facilitate intermolecular interactions, influencing crystal packing and solubility .

Preparation Methods

General Synthetic Strategy

The preparation of pyrazolopyridine derivatives, including the target compound, typically follows a condensation approach involving hydrazine derivatives and pyridine-based precursors to form the fused heterocyclic ring system. This approach leverages the nucleophilic attack of hydrazine or its derivatives on appropriately substituted pyridine intermediates or related precursors to build the pyrazolo[4,3-c]pyridine scaffold.

Key Synthetic Steps and Conditions

Formation of Pyrazolo[4,3-c]pyridine Core

  • Starting Materials: Hydrazine derivatives and pyridine-based compounds bearing suitable leaving groups or unsaturation.
  • Reaction Type: Condensation and cyclization reactions.
  • Conditions: Typically carried out under mild to moderate heating in organic solvents such as dichloromethane (DCM) or similar, sometimes in the presence of bases.
  • Yield: Reported yields for analogous pyrazolo[4,3-c]pyridines range from 70% to 88% depending on substituents and reaction conditions.

Installation of Cyclopropylmethyl Substituent

  • The cyclopropylmethyl group is introduced either by:

    • Using a cyclopropylmethyl-substituted hydrazine derivative as the starting material, or
    • Alkylation of the pyrazolopyridine nitrogen with cyclopropylmethyl halides under basic conditions.
  • Alkylation reactions are generally performed in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents.

Introduction of the Carbonitrile Group at Position 3

  • The nitrile group can be introduced by:

    • Using a cyano-substituted precursor in the initial condensation step, or
    • Post-cyclization functional group transformation such as cyanation of a suitable leaving group (e.g., halide) at position 3.
  • Cyanation reactions may involve reagents like copper(I) cyanide or other cyanide sources under controlled temperature conditions.

Representative Reaction Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome/Yield (%)
1 Condensation and cyclization Hydrazine derivative + pyridine precursor, base, DCM, rt, 12 h Pyrazolo[4,3-c]pyridine core, 70–88%
2 Alkylation Cyclopropylmethyl halide, base (K2CO3/NaH), solvent (DMF/THF), reflux N-substituted pyrazolopyridine, high yield
3 Cyanation (if needed) CuCN or cyanide source, elevated temperature Introduction of nitrile group, moderate to good yield

Detailed Research Findings

  • A study involving electrophilic substitution on pyrazolo[4,3-c]pyridine cores demonstrated the use of iodine and bases such as potassium phosphate or sodium bicarbonate to achieve substitutions at specific positions, indicating the potential for functional group manipulations post-ring formation.
  • Alkylation of hydroxyl or amino groups on related pyrazolopyridine derivatives with alkyl iodides has been reported to proceed efficiently with yields between 80% and 97%, suggesting that cyclopropylmethylation under similar conditions is feasible and efficient.
  • Patent literature describes the use of various alkyl and cycloalkyl substituents, including cyclopropylmethyl, introduced via alkylation or substitution reactions, highlighting the versatility of the synthetic routes for such heterocycles.

Summary Table of Preparation Methods

Preparation Aspect Description References
Core ring formation Condensation of hydrazine derivatives with pyridine precursors under mild conditions
Cyclopropylmethyl substitution Alkylation using cyclopropylmethyl halides and base in polar aprotic solvents
Nitrile group introduction Use of cyano-substituted precursors or post-cyclization cyanation with copper(I) cyanide
Reaction conditions Room temperature to reflux, bases like K3PO4, NaHCO3, or NaH, solvents such as DCM, DMF, THF
Yields Generally high yields reported for core formation (70–88%) and alkylation (80–97%)

Notes on Purification and Characterization

  • After completion of each reaction step, the reaction mixture is typically quenched with water, followed by extraction with organic solvents.
  • Organic layers are washed, dried over anhydrous agents, and concentrated.
  • Purification is commonly achieved by column chromatography or recrystallization.
  • Structural confirmation is performed by spectroscopic methods such as NMR, IR, and mass spectrometry to verify the presence of the pyrazolopyridine core, cyclopropylmethyl substituent, and nitrile group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

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